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Compound of Interest

Compound Name: 3-Bromophenyl Diethylcarbamate
CAS No.: 863870-72-8
Cat. No.: B3043420

Get Quote

Document Control:
e Subject: Technical Analysis of CAS 863870-72-8 and Analogs

¢ Audience: Drug Discovery Researchers, Medicinal Chemists, Toxicology Safety Officers

Executive Summary

3-Bromophenyl diethylcarbamate is a specialized carbamate derivative primarily utilized as a
chemical probe in neuropharmacology and toxicology. Belonging to the class of O-substituted
phenyl carbamates, it functions mechanistically as a pseudo-irreversible inhibitor of
cholinesterases (AChE and BChE). Its structural motif—a lipophilic brominated phenyl ring
coupled with a diethylcarbamoyl moiety—is designed to probe the active site gorge of
acetylcholinesterase, offering distinct structure-activity relationship (SAR) data compared to
classical inhibitors like physostigmine or rivastigmine.
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This guide details the compound's physicochemical properties, mechanism of action, biological
activity, and toxicity profile, providing actionable protocols for synthesis and enzymatic assay
validation.

Chemical Profile & Physicochemical Properties[1][2]
[3]1[41[5][6][7]

The "3-bromo" substitution on the phenyl ring enhances lipophilicity compared to the
unsubstituted parent compound, potentially increasing blood-brain barrier (BBB) permeability—
a critical factor for CNS-targeting agents.

Property Specification

Chemical Name 3-Bromophenyl N,N-diethylcarbamate

CAS Number 863870-72-8

Molecular Formula C11H14BrNO2

Molecular Weight 272.14 g/mol

LogP (Predicted) ~3.2 (High Lipophilicity)

Solubility Soluble in DMSO, Ethanol, Dichloromethane;

Poorly soluble in water

Viscous oil or low-melting solid (depending on

Physical State )
purity)

Mechanism of Action: Cholinesterase Inhibition

The core biological activity of 3-Bromophenyl diethylcarbamate lies in its ability to
carbamylate the active site serine residue of Acetylcholinesterase (AChE) and
Butyrylcholinesterase (BChE). Unlike organophosphates (which phosphorylate and
permanently disable the enzyme), carbamates form a carbamylated enzyme intermediate that
hydrolyzes slowly, temporarily halting acetylcholine breakdown.

The Carbamylation Pathway
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The mechanism follows a pseudo-irreversible inhibition kinetics scheme. The 3-bromophenol
group acts as the leaving group, while the diethylcarbamoyl moiety is transferred to the serine
hydroxyl.

Slow Hydrolysis (k3)
Carbamylated Enzyme Decarbamylation Regenerated Enzyme
(AChE-Ser-O-CO-NEt2) (AChE-Ser-OH)

Free Enzyme Carbamylation (k2
(AChE-Ser-OH) + Inhibitor (k1)

Michaelis Complex

(Non-covalent) ~ [-===--S2252__ o [T
Inhibitor (3-Bromophenol)
(3-Br-Ph-O-CO-NEt2)

Click to download full resolution via product page

Figure 1: Kinetic pathway of AChE inhibition by 3-Bromophenyl diethylcarbamate. The rate-
limiting step for enzyme recovery is the decarbamylation (k3).

Biological Activity Profile
Enzymatic Potency & Selectivity

Research into substituted phenyl carbamates indicates that electron-withdrawing groups (like
Bromine) at the meta (3-) position often enhance binding affinity by influencing the pKa of the
leaving group (phenol).

o Target: Acetylcholinesterase (EC 3.1.1.[1]7) and Butyrylcholinesterase (EC 3.1.1.8).
» Activity Type: Time-dependent inhibition.

e SAR Insight: The diethyl substitution on the nitrogen is bulkier than the dimethyl group found
in neostigmine. This steric bulk can improve selectivity for BChE or specific AChE isoforms
but may reduce the rate of carbamylation compared to less hindered analogs.

Therapeutic Relevance (Inferred)

While primarily a research tool, analogs of this structure are investigated for:
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e Alzheimer’s Disease: Reversing cholinergic deficits.[2][1]
e Myasthenia Gravis: Enhancing neuromuscular transmission.

» Antimicrobial Activity: Some halogenated phenyl carbamates exhibit antifungal properties
against phytopathogenic fungi, likely via non-cholinergic mechanisms involving membrane
disruption [1].

Toxicity Profile

As a carbamate AChE inhibitor, the toxicity profile is dominated by cholinergic hyperstimulation.
Acute Toxicity Symptoms (Cholinergic Crisis)
Overexposure leads to the accumulation of acetylcholine at synaptic clefts.

» Muscarinic Effects: SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, Gl
distress, Emesis), bradycardia, bronchoconstriction.

 Nicotinic Effects: Muscle fasciculations, cramping, weakness, paralysis.

e CNS Effects: Confusion, ataxia, convulsions, coma (due to high lipophilicity/BBB
penetration).

GHS Hazard Classification

Based on structural analogs and carbamate class data:
o Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
o Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).[4][3]

o Target Organ Toxicity: Specific target organ toxicity (nervous system).
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Endpoint Classification Hazard Statement

Oral Warning H302: Harmful if swallowed

H312: Harmful in contact with

Dermal Warning )
skin
Inhalation Warning H332: Harmful if inhaled
) ] H411: Toxic to aquatic life with
Environmental Warning

long-lasting effects

Experimental Protocols
Synthesis of 3-Bromophenyl Diethylcarbamate

Rationale: This protocol uses a nucleophilic acyl substitution reaction. The base (triethylamine)
neutralizes the HCI byproduct to drive the equilibrium forward.

Materials:

3-Bromophenol (1.0 eq)

Diethylcarbamoyl chloride (1.1 eq)

Triethylamine (1.2 eq)

Dichloromethane (DCM) (Solvent)
Procedure:

e Setup: In a flame-dried round-bottom flask, dissolve 3-Bromophenol (10 mmol) in anhydrous
DCM (20 mL).

¢ Addition: Cool to 0°C. Add Triethylamine (12 mmol) dropwise.

e Reaction: Add Diethylcarbamoyl chloride (11 mmol) slowly. Allow the mixture to warm to
room temperature and stir for 4—6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
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o Workup: Wash the organic layer with 1M HCI (to remove unreacted amine), then saturated
NaHCOs, and finally brine.

 Purification: Dry over MgSOa, concentrate in vacuo. Purify via silica gel column
chromatography.

Ellman’s Assay for AChE Inhibition

Rationale: This is the gold-standard colorimetric assay to quantify the inhibitory potency (IC50).

Workflow Diagram:

Prepare Reagents
(Buffer pH 8.0, DTNB, ATChI Substrate)

l

Incubate Enzyme + Inhibitor
(AChE + 3-Br-Ph-Carbamate)
25°C for 10-30 mins

:

Add Substrate Mixture
(Acetylthiocholine + DTNB)

l

Reaction
AChE hydrolyzes ATChl -> Thiocholine
Thiocholine + DTNB -> Yellow Anion (TNB)

Measure Absorbance

412 nm using Microplate Reader

Click to download full resolution via product page
Figure 2: Step-by-step workflow for the modified Ellman’'s Assay.

Detailed Steps:
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e Preparation: Dissolve test compound in DMSO. Dilute in 0.1 M Phosphate Buffer (pH 8.0) to
desired concentrations.

e Incubation: In a 96-well plate, add 150 pL buffer, 20 uL enzyme solution (AChE from
Electrophorus electricus), and 10 pL inhibitor solution. Incubate for 20 minutes at 25°C.

e Initiation: Add 20 pL of mixture containing Acetylthiocholine iodide (substrate) and DTNB
(Ellman's reagent).

e Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.
e Analysis: Calculate % inhibition =

. Plot Log[Concentration] vs. % Inhibition to determine IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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